molecular formula C26H28FN7O3S B1193336 Nvs-bptf-1

Nvs-bptf-1

Cat. No.: B1193336
M. Wt: 537.6 g/mol
InChI Key: JYTISQGEFSHUIR-UHFFFAOYSA-N
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Description

NVS-BPTF-1 is a potent and selective chemical probe developed by Novartis in partnership with the Structural Genomics Consortium. It is designed to inhibit the Bromodomain PHD-finger Transcription Factor (BPTF), which is a multi-domain protein involved in chromatin remodeling and transcriptional regulation. BPTF plays a crucial role in maintaining chromatin accessibility and has been linked to various physiological and pathological processes, including cancer .

Preparation Methods

The synthesis of NVS-BPTF-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the core structure through a series of chemical reactions, such as coupling reactions, cyclization, and functional group modifications. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired selectivity and yield .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

NVS-BPTF-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .

Scientific Research Applications

NVS-BPTF-1 has several scientific research applications, including:

Mechanism of Action

NVS-BPTF-1 exerts its effects by binding to the Bromodomain and PHD-finger domains of BPTF. This binding inhibits the interaction between BPTF and acetylated histone tails, thereby disrupting chromatin remodeling and transcriptional regulation. The molecular targets involved include acetylated histone H3 and H4 tails, as well as other proteins within the nucleosome remodeling factor complex .

Properties

Molecular Formula

C26H28FN7O3S

Molecular Weight

537.6 g/mol

IUPAC Name

7-(1-cyclopropylpyrazol-4-yl)-2-[2-fluoro-4-(4-methylpiperazin-1-yl)sulfonylanilino]-3-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H28FN7O3S/c1-17-25(29-23-7-6-21(13-22(23)27)38(36,37)32-11-9-31(2)10-12-32)30-24-8-3-18(15-33(24)26(17)35)19-14-28-34(16-19)20-4-5-20/h3,6-8,13-16,20,29H,4-5,9-12H2,1-2H3

InChI Key

JYTISQGEFSHUIR-UHFFFAOYSA-N

SMILES

O=C1C(C)=C(NC2=CC=C(S(=O)(N3CCN(C)CC3)=O)C=C2F)N=C4N1C=C(C5=CN(C6CC6)N=C5)C=C4

Canonical SMILES

CC1=C(N=C2C=CC(=CN2C1=O)C3=CN(N=C3)C4CC4)NC5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NVS-BPTF-1;  NVS-BPTF 1;  NVS-BPTF1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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